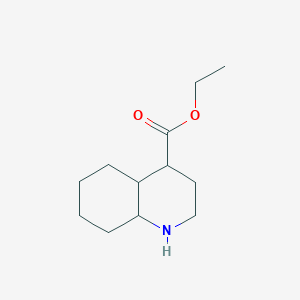

Ethyl decahydroquinoline-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl decahydroquinoline-4-carboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique decahydroquinoline structure, which is a partially saturated derivative of quinoline

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl decahydroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the hydrogenation of quinoline derivatives under high pressure and temperature in the presence of a catalyst such as palladium on carbon. The resulting decahydroquinoline intermediate is then esterified with ethyl chloroformate in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient hydrogenation and esterification. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl decahydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to further saturate the compound.

Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Ethyl chloroformate with triethylamine.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Fully saturated quinoline compounds.

Substitution: Various ester derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

- Intermediate in Synthesis : Ethyl decahydroquinoline-4-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows it to participate in numerous chemical reactions, including cyclizations and functional group transformations, making it a valuable building block in organic synthesis.

- Pharmaceutical Development : The compound has been explored for its potential use in developing new pharmaceuticals. Tetrahydroquinoline derivatives, including those derived from this compound, have shown promise as active pharmaceutical ingredients due to their diverse biological activities, including antitumor and antimicrobial properties .

- Pesticide Formulation : Compounds related to this compound have been utilized in formulating pesticides. The structural features of these compounds contribute to their effectiveness as agrochemicals, providing a pathway for the development of environmentally friendly pest control agents .

The biological activity of this compound derivatives has been a focal point of research:

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various strains of bacteria, making them candidates for antibiotic development .

- Anticancer Activity : Research has indicated that certain tetrahydroquinoline derivatives possess anticancer properties, potentially serving as leads for new cancer therapies .

Case Study 1: Synthesis of Tetrahydroquinolines

A study demonstrated the synthesis of highly substituted tetrahydroquinolines through a three-component cascade reaction involving ethyl cyanoacetate. This method showcased the efficiency of using this compound as a scaffold for generating diverse chemical entities with potential pharmacological applications .

Case Study 2: Antimicrobial Testing

In a recent investigation, several derivatives of this compound were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the structure enhanced their inhibitory effects, suggesting pathways for further development into therapeutic agents .

Data Tables

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing bioactive compounds | Used in cascade reactions |

| Pharmaceutical Development | Potential lead compounds for new drugs | Antitumor and antimicrobial activities |

| Agricultural Chemistry | Formulation of eco-friendly pesticides | Effective against various agricultural pests |

Mécanisme D'action

The mechanism of action of Ethyl decahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl quinoline-4-carboxylate: A less saturated derivative with different chemical properties.

Decahydroquinoline-4-carboxylic acid: Lacks the ethyl ester group, affecting its reactivity and applications.

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate: A partially saturated derivative with distinct chemical behavior.

Uniqueness

Ethyl decahydroquinoline-4-carboxylate stands out due to its fully saturated quinoline ring and ethyl ester group, which confer unique chemical properties and potential applications. Its stability and reactivity make it a valuable compound in various fields of research and industry.

Activité Biologique

Ethyl decahydroquinoline-4-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that offers various functionalization opportunities. The specific configuration at C-2 and the functional groups at C-3 significantly influence its biological activities .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluated its effects against Ehrlich Ascites Carcinoma (EAC) cells in mice, demonstrating a 100% reduction in tumor cell viability . The compound exhibited significant antioxidant properties and induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Table 1: Summary of Antitumor Effects

| Parameter | Control Group | Treatment Group | Significance |

|---|---|---|---|

| Tumor Cell Viability (%) | 100 | 0 | p < 0.001 |

| Total Antioxidant Capacity | Low | High | p < 0.01 |

| Apoptotic Activity | None | Significant | p < 0.001 |

Neuroactive Properties

This compound also shows promise in neuropharmacology . Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance neurotransmitter levels, potentially improving cognitive function .

Case Studies

A notable case study involved the administration of this compound in a controlled trial with EAC-bearing mice. The study monitored various health parameters including liver and kidney functions, confirming no adverse effects post-treatment. Histopathological examinations corroborated these findings, showing minimal pathological changes compared to control groups .

Propriétés

IUPAC Name |

ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h9-11,13H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHOKDZDSVMHDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC2C1CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.